molecular formula C14H20O4 B1438773 2-Butoxy-4-propoxybenzoic acid CAS No. 1155118-54-9

2-Butoxy-4-propoxybenzoic acid

Cat. No. B1438773
CAS RN: 1155118-54-9
M. Wt: 252.31 g/mol
InChI Key: YOLFTPAAHIIVSB-UHFFFAOYSA-N
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Description

2-Butoxy-4-propoxybenzoic acid (2-BPBA) is an organic compound that belongs to the family of benzoic acids. It is a white, crystalline solid with a molecular formula of C11H14O4. It is a derivative of benzoic acid, a widely used preservative, and is used in a variety of applications, including pharmaceuticals, food, and cosmetics. 2-BPBA is also an important intermediate in the synthesis of other compounds and is used as a starting material for the production of several pharmaceuticals.

Scientific Research Applications

Solubility and Solvent Effects

  • Research has investigated the solubility of similar benzoic acid derivatives in various solvents, which is crucial for purification processes. For instance, the solubility of 2-amino-3-methylbenzoic acid was measured in different solvents, providing insights into the solvent effects on benzoic acid derivatives (Zhu et al., 2019).

Polymer Chemistry Applications

  • Benzoic acid derivatives have been used in the modification of polymers. A study involving 4-hydroxybenzoic acid with epoxy-bearing polymers highlights the potential use of benzoic acid derivatives in synthesizing chelating polymers and polymeric dyes (Crepeau & Maréchal, 1983).

Electochemical and Redox Properties

  • Investigations into the redox behavior of aniline derivatives, including 4-aminobenzoic acid, have been conducted. This research is significant for understanding the electrochemical properties of benzoic acid derivatives (Subhan et al., 2015).

Cosmetics and Pharmaceutical Applications

  • Benzoic acid derivatives, particularly parabens (esters of 4-hydroxybenzoic acid), are widely used as preservatives in cosmetics, toiletries, and pharmaceuticals. Studies on their metabolism and hydrolysis are relevant to evaluate their safety and effectiveness (Jewell et al., 2007).

Environmental Impact Studies

  • Research on the environmental impact of polychlorinated dibenzo-p-dioxins, which are related to benzoic acid derivatives, has been conducted to understand their effects on immunocompetence and overall toxicity (Holsapple et al., 1991).

Liquid Crystals and Molecular Ordering

  • Benzoic acid derivatives have been studied for their role in the phase behavior of liquid crystal dimers and molecular ordering, which is crucial for the development of advanced materials and display technologies (Martinez-Felipe & Imrie, 2015).

properties

IUPAC Name

2-butoxy-4-propoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O4/c1-3-5-9-18-13-10-11(17-8-4-2)6-7-12(13)14(15)16/h6-7,10H,3-5,8-9H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOLFTPAAHIIVSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC(=C1)OCCC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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